N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

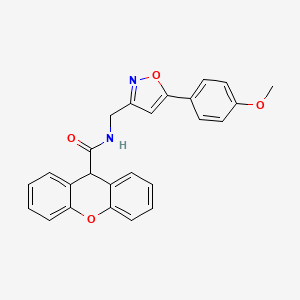

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound featuring a xanthene core linked via a carboxamide group to a methyl-substituted isoxazole ring. The isoxazole moiety is further substituted with a 4-methoxyphenyl group at the 5-position.

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-29-18-12-10-16(11-13-18)23-14-17(27-31-23)15-26-25(28)24-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQRIGPRELFHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Synthesis of the Xanthene Core: The xanthene core is synthesized via a Friedel-Crafts alkylation reaction, where a phenol reacts with a phthalic anhydride in the presence of a Lewis acid catalyst.

Coupling of Isoxazole and Xanthene Units: The final step involves coupling the isoxazole and xanthene units through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced isoxazole derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism by which N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The xanthene moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Key Compounds :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Key Differences :

- The target compound’s isoxazole ring contrasts with the 1,3,4-oxadiazole core of LMM5/LMM11, which may alter electronic properties and target selectivity.

- LMM5 shares a 4-methoxyphenylmethyl substituent on the oxadiazole, analogous to the target’s 4-methoxyphenyl group on the isoxazole, suggesting shared pharmacophoric elements .

Xanthene-Isoxazole Derivatives (Compounds 11i–11m)

Key Compounds :

- 11i: 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

- 11j–11m : Derivatives with nitro, chloro, bromo, or 4-chlorophenyl substituents on the xanthene core.

Key Differences :

- Substituents on the xanthene core (e.g., methoxy in 11i vs. unmodified xanthene in the target) influence lipophilicity and steric bulk.

- The 5-amino group on the isoxazole in 11i–11m is absent in the target, which instead features a 4-methoxyphenyl group, altering electronic and steric profiles .

Structural and Functional Insights:

Heterocyclic Core: Isoxazole (target) vs. Xanthene vs. benzamide (LMM5/LMM11): The xanthene scaffold may improve planar rigidity and π-π stacking compared to flexible benzamide backbones.

Substituent Effects :

- The 4-methoxyphenyl group in the target and LMM5 suggests a shared preference for aromatic methoxy motifs in antimicrobial design.

- Halogenated xanthene derivatives (11j–11m) demonstrate how substituents modulate physical properties (e.g., melting points) and reactivity .

The target compound’s structural divergence (carboxamide, xanthene) warrants exploration for similar or novel targets.

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound notable for its unique structural features, combining an isoxazole ring, a xanthene core, and a carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- Isoxazole Ring : Known for its ability to interact with various biological targets.

- Xanthene Core : Provides potential for DNA intercalation and modulation of biological processes.

- Carboxamide Moiety : Enhances solubility and bioavailability.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. The following table summarizes findings related to its anticancer activity:

These results indicate that the compound exhibits significant anticancer activity across various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. A study demonstrated that this compound could reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The isoxazole moiety may inhibit specific enzymes involved in cancer progression.

- DNA Interaction : The xanthene core can intercalate with DNA, affecting replication and transcription processes.

- Signal Pathway Modulation : The compound may influence key signaling pathways (e.g., PI3K/Akt) that are crucial for cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A recent study focused on the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Case Study 2: Inflammatory Response

Another investigation assessed the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Treatment with this compound resulted in decreased levels of inflammatory markers, indicating its therapeutic promise in managing inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound can be approached via modular assembly of its isoxazole and xanthene moieties. A common strategy involves:

- Isoxazole formation : Cyclocondensation of nitrile oxides with alkynes under Huisgen conditions, followed by functionalization at the 3-position of the isoxazole ring.

- Xanthene coupling : The carboxamide group can be introduced via nucleophilic substitution or amide coupling reactions.

- Optimization : Key parameters include maintaining temperatures between 80–100°C for cyclization steps, using anhydrous solvents (e.g., THF or DMF), and employing catalysts like Cu(I) for regioselective isoxazole formation. Purification via column chromatography (silica gel, hexane/EtOAc gradients) typically yields 60–75% purity, with recrystallization improving crystallinity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- 1H NMR : Key diagnostic signals include the xanthene aromatic protons (δ 6.8–7.5 ppm, multiplet), the isoxazole proton (δ 6.2–6.5 ppm, singlet), and the methoxy group (δ 3.8 ppm, singlet). Splitting patterns confirm substitution positions .

- EI-MS : The molecular ion peak (e.g., m/z ~430 for C25H20N2O3) and fragmentation patterns (e.g., loss of CO or methoxyphenyl groups) validate the structure.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Ion channel inhibition : Use two-electrode voltage clamp (TEVC) assays in Xenopus laevis oocytes expressing target ion channels (e.g., influenza A M2 proton channels). Measure inhibition by comparing current amplitudes before and after compound exposure (e.g., 100 µM, pH 5.5) .

- Cytotoxicity screening : Employ MTT assays in mammalian cell lines (e.g., HEK293) to determine IC50 values.

- Fluorescence-based assays : Leverage the xanthene core’s intrinsic fluorescence to study cellular uptake or target binding .

Advanced Questions

Q. How can single-crystal X-ray diffraction determine the three-dimensional structure, and what software tools are recommended for data processing?

- Crystallization : Optimize solvent systems (e.g., DCM/hexane) to grow diffraction-quality crystals.

- Data collection : Use a synchrotron or in-house diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Software :

- SHELX suite : SHELXD for phase solution (direct methods) and SHELXL for refinement. Anisotropic displacement parameters and twin refinement may resolve disorder .

- WinGX : For data integration (SAINT) and absorption correction (SADABS). Validate hydrogen bonding (C–H···O) and π-π stacking interactions .

Q. What strategies resolve contradictions in biological activity data observed across different assay systems?

- Assay standardization : Control variables like pH (critical for proton channel assays), temperature, and cell line viability.

- Dose-response curves : Perform triplicate measurements with internal controls (e.g., amantadine for M2 inhibition) to assess reproducibility .

- Orthogonal assays : Cross-validate TEVC results with fluorescence polarization or surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups responsible for bioactivity?

- Isoxazole modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, CF3) or bulky substituents to probe steric/electronic effects .

- Xanthene alterations : Substitute the carboxamide with esters or sulfonamides to assess hydrogen-bonding requirements.

- Adamantane analogs : Compare with structurally related adamantane-containing inhibitors (e.g., 9p, 9q) to evaluate scaffold flexibility .

Q. What computational methods model the interaction between this compound and its target protein?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in M2 or similar channels. Focus on hydrophobic pockets accommodating the xanthene core .

- MD simulations : Run GROMACS or AMBER trajectories (50–100 ns) to analyze stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond occupancy .

- QM/MM : Combine quantum mechanics (e.g., DFT for ligand) and molecular mechanics (for protein) to study electronic interactions at the binding site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.